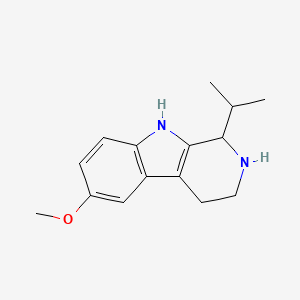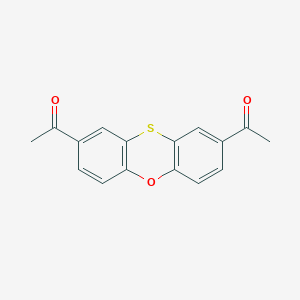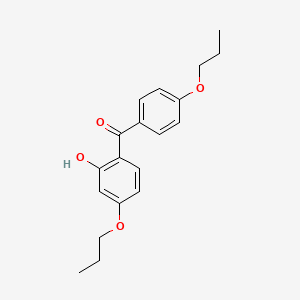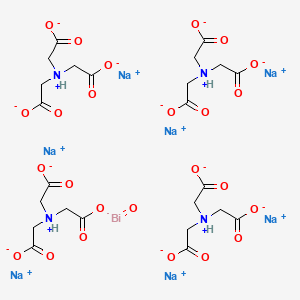
Bismuth sodium triglycollamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth sodium triglycollamate, also known as nitrilotriacetic acid bismuth complex sodium salt, is a compound with the molecular formula C24H28BiN4Na7O25. It is known for its therapeutic applications, particularly in systemic bismuth therapy. This compound is effective in treating conditions such as lupus erythematosus and has been used in various biomedical applications .
Preparation Methods
Bismuth sodium triglycollamate can be synthesized through several methods. One common synthetic route involves the reaction of nitrilotriacetic acid with bismuth nitrate in the presence of sodium hydroxide. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired complex. Industrial production methods often involve large-scale reactions in aqueous solutions, followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Bismuth sodium triglycollamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield bismuth oxides, while reduction reactions can produce bismuth metal .
Scientific Research Applications
Bismuth sodium triglycollamate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical techniques. In biology and medicine, it has been studied for its therapeutic effects, particularly in treating gastrointestinal disorders and infections caused by Helicobacter pylori. Additionally, it has applications in industry, such as in the production of bismuth-based materials for electronic and optical devices .
Mechanism of Action
The mechanism of action of bismuth sodium triglycollamate involves several molecular targets and pathways. It is known to inhibit various enzymes produced by pathogens, such as urease and catalase, which are essential for their survival. Additionally, it disrupts the intracellular iron metabolism and reduces the adhesion of pathogens to host cells. These actions collectively contribute to its therapeutic effects .
Comparison with Similar Compounds
Bismuth sodium triglycollamate can be compared with other bismuth-based compounds, such as bismuth subsalicylate and bismuth oxychloride. While all these compounds share similar therapeutic properties, this compound is unique in its specific molecular structure and the range of applications it offers. Other similar compounds include bismuth nitrate and bismuth citrate, which also have therapeutic uses but differ in their chemical properties and mechanisms of action .
Properties
CAS No. |
5798-43-6 |
|---|---|
Molecular Formula |
C24H28BiN4Na7O25 |
Molecular Weight |
1142.4 g/mol |
IUPAC Name |
heptasodium;2-[bis(carboxylatomethyl)azaniumyl]acetate;2-[carboxylatomethyl-(2-oxo-2-oxobismuthanyloxyethyl)azaniumyl]acetate |
InChI |
InChI=1S/4C6H9NO6.Bi.7Na.O/c4*8-4(9)1-7(2-5(10)11)3-6(12)13;;;;;;;;;/h4*1-3H2,(H,8,9)(H,10,11)(H,12,13);;;;;;;;;/q;;;;8*+1;/p-8 |
InChI Key |
HCMDBCQMTCRYHB-UHFFFAOYSA-F |
Canonical SMILES |
C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)O[Bi]=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


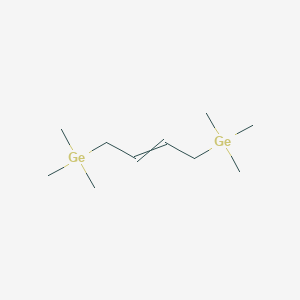

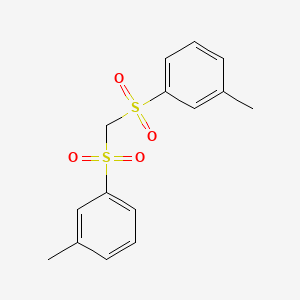
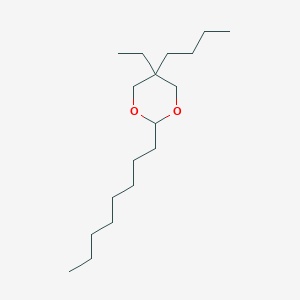


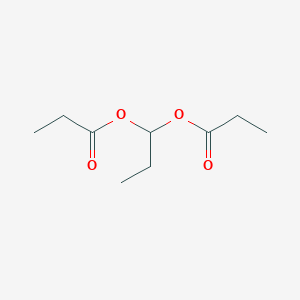
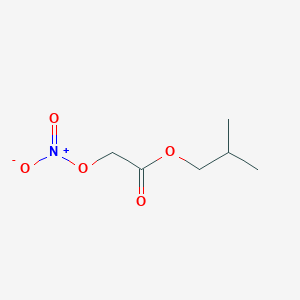
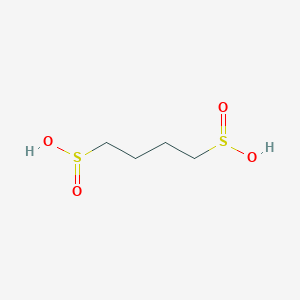
![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
